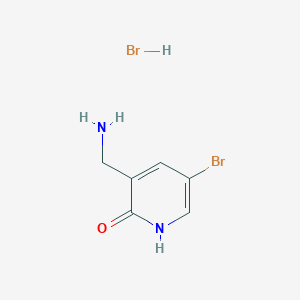
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of pyridine and has a unique structure that makes it suitable for various biological and chemical processes.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis and Intermediates
3-Bromopropylamine hydrobromide serves as a valuable raw material in pharmaceutical synthesis. It plays a crucial role in the production of specific drugs and intermediates. One notable application involves the synthesis of homotaurine , a compound with potential neuroprotective properties .
Suzuki-Miyaura Reactions with Benzeneboronic Acids
3-(Aminomethyl)benzeneboronic acid hydrochloride, a related compound, is used as an intermediate in Suzuki-Miyaura reactions. These reactions allow for the efficient coupling of arylboronic acids with various substrates. The resulting products find applications in medicinal chemistry, materials science, and organic synthesis .
1H-Pyrazolo[3,4-b]pyridine Derivatives
Researchers have explored synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis methods involve assembling the pyrazolopyridine system, and their advantages and limitations have been systematically studied .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSGCDZZTZSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

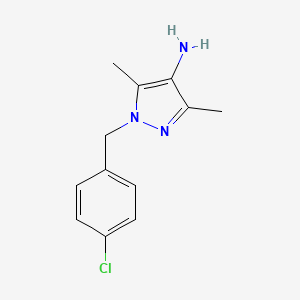
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)
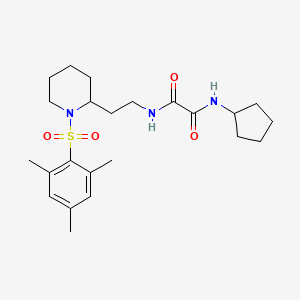

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)
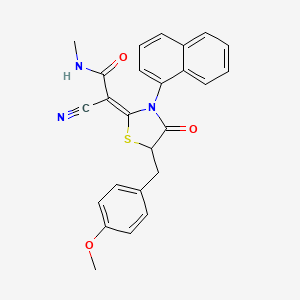
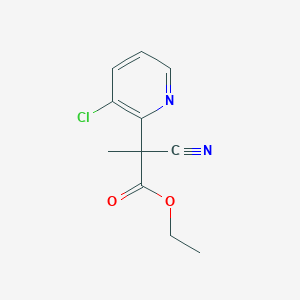


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)